Cathepsin G Inhibitor I
CAS No.: 429676-93-7
Cat. No.: VC21211342
Molecular Formula: C36H33N2O6P
Molecular Weight: 620.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 429676-93-7 |
---|---|
Molecular Formula | C36H33N2O6P |
Molecular Weight | 620.6 g/mol |
IUPAC Name | [2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |
Standard InChI | InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) |
Standard InChI Key | GNOZQRKYZJSIPZ-UHFFFAOYSA-N |
SMILES | CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O |
Canonical SMILES | CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O |
Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical and Physical Properties
Cathepsin G Inhibitor I possesses distinct chemical characteristics that contribute to its inhibitory efficacy and selectivity.
Structural Identity
The chemical name of Cathepsin G Inhibitor I is [2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid, reflecting its complex molecular structure . Its empirical formula is C36H33N2O6P with a molecular weight of 620.64 daltons .
Physical Characteristics
The compound appears as a solid at room temperature and demonstrates specific solubility properties that influence its experimental applications. It shows excellent solubility in dimethyl sulfoxide (DMSO) at concentrations of ≥10.35 mg/mL, which facilitates its use in laboratory settings .
The following table summarizes the key physical and chemical properties of Cathepsin G Inhibitor I:
Property | Specification |
---|---|
CAS Number | 429676-93-7 |
Empirical Formula | C36H33N2O6P |
Molecular Weight | 620.64 daltons |
Physical Appearance | Solid |
Solubility | ≥10.35 mg/mL in DMSO |
Cell Permeability | No |
Purity | ≥98% by HPLC |
Mechanism of Action
Inhibitory Potency
Cathepsin G Inhibitor I demonstrates exceptional potency against cathepsin G with an IC50 value of 53 ± 12 nM and a Ki value of 63 ± 14 nM . These values indicate the compound's high affinity for cathepsin G and its effectiveness at low concentrations.
Selectivity Profile
A distinctive feature of Cathepsin G Inhibitor I is its remarkable selectivity. While it potently inhibits cathepsin G, it exhibits substantially weaker inhibition of chymotrypsin (Ki = 1.5 ± 0.2 μM), representing approximately 24-fold selectivity .
More impressively, the inhibitor shows minimal activity (<50% inhibition at 100 μM) against a panel of other serine proteases, including thrombin, factor Xa, factor IXa, plasmin, trypsin, tryptase, proteinase 3, and human leukocyte elastase . This selectivity profile makes it particularly valuable for studying cathepsin G-specific functions in complex biological systems.
Inhibition Mechanism
The inhibitor acts through a reversible, competitive mechanism, binding to the active site of cathepsin G and preventing substrate access . This competitive inhibition is significant as it allows for experimental modulation of enzyme activity that can be adjusted by varying inhibitor concentration.
Biological Activities and Research Applications
Effects on Neutrophil Functions
A notable biological activity of Cathepsin G Inhibitor I is its ability to reduce the formation of neutrophil extracellular traps (NETs) induced by cancer cells at a concentration of 2 μM . NETs are extracellular web-like structures composed of DNA, histones, and antimicrobial proteins that can contribute to both pathogen elimination and tissue damage in inflammatory conditions.
Research Applications
The high selectivity and potency of Cathepsin G Inhibitor I make it an invaluable tool for investigating cathepsin G-specific roles in various biological processes. Researchers can use this compound to:
-
Distinguish cathepsin G-dependent processes from those mediated by other neutrophil serine proteases
-
Investigate the specific contributions of cathepsin G to inflammation and immune regulation
-
Explore potential therapeutic applications for conditions where cathepsin G activity is implicated
Current Research Status
Despite its promising properties, Cathepsin G Inhibitor I remains in the preclinical development stage. Currently, in vitro investigations are ongoing, but no animal in vivo studies or clinical trials have been reported . This presents substantial opportunities for further research to elucidate the compound's efficacy and safety in more complex biological systems.
Cathepsin G in Inflammation and Immunity
Understanding cathepsin G's roles provides important context for appreciating the potential significance of its inhibition.
Inflammatory Processes
Cathepsin G significantly impacts inflammatory processes through multiple mechanisms. It promotes the migration of neutrophils, monocytes, and antigen-presenting cells by modifying chemokines into more potent chemotactic factors . Additionally, it can convert prochemerin into chemerin, which specifically attracts antigen-presenting cells through the ChemR receptor .
The enzyme can also cleave chemokine (C-C motif) ligand 23, resulting in enhanced chemotactic activity that attracts monocytes and neutrophils both in vitro and in vivo . These functions highlight why selective inhibition of cathepsin G might have therapeutic potential in inflammatory conditions.
Immune Regulation
Cathepsin G participates in immune regulation through several mechanisms, including autoantigen processing and lymphocyte activation. Research has demonstrated that cathepsin G can degrade immunodominant epitopes such as the myelin basic protein epitope (MBP85-99) and generate alternative T cell epitopes, potentially contributing to the immunopathogenesis of multiple sclerosis .
Additionally, cathepsin G plays a critical role in processing proinsulin into several intermediates that can influence T cell activation in type 1 diabetes . These findings suggest that inhibiting cathepsin G could potentially modulate immune responses in autoimmune conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume